

3,3'-diheptylthiacarbocyanine iodide chemical properties

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Compound of Interest

Compound Name: 3,3'-Diheptylthiacarbocyanine
iodide

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An In-depth Technical Guide to Thiacarbocyanine Dyes for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiacarbocyanine dyes are a class of fluorescent molecules widely utilized in various scientific disciplines, particularly in biological research and drug development. Their utility stems from their sensitivity to the surrounding environment, making them excellent probes for investigating cellular structures and processes. This guide focuses on the chemical and physical properties of two prominent members of this family: 3,3'-dipropylthiadibocarbocyanine iodide and 3,3'-diethylthiacarbocyanine iodide. While the initial topic of interest was **3,3'-diheptylthiacarbocyanine iodide** (CAS No: 53213-88-0), publicly available data on this specific derivative is scarce.[1] Given the structural similarities and the extensive documentation for the dipropyl and diethyl analogues, this guide will detail their properties as they are likely the compounds of interest for researchers in this field.

These dyes are particularly valued as optical probes for measuring membrane potential.[2] Changes in the plasma membrane potential of cells, such as depolarization, can be monitored by an increase in the fluorescence intensity of these dyes. This occurs because the dye enters depolarized cells and binds to intracellular lipid-rich components.[2]

Core Chemical Properties

The fundamental characteristics of 3,3'-dipropylthiadicarbocyanine iodide and 3,3'-diethylthiadicarbocyanine iodide are summarized below. These properties are crucial for their application in experimental settings.

Property	3,3'-Dipropylthiadicarbocyanine Iodide	3,3'-Diethylthiadicarbocyanine Iodide
Synonyms	DiSC3(5), DiS-C3-(5)	DiSC2(3), DTCl
CAS Number	53213-94-8[3][4][5][6]	905-97-5[7][8][9]
Molecular Formula	C25H27IN2S2[3][4]	C21H21IN2S2[8][9][10]
Molecular Weight	546.53 g/mol [4][11]	492.44 g/mol [9][10]
Appearance	Powder[4]	Crystalline powder, Green crystals[8]
Melting Point	245 °C (decomposes)[4]	268-270 °C (decomposes)[10]
Purity	≥98%[3][4][5]	Dye content 95%

Spectral Properties

The spectral characteristics of these dyes are fundamental to their use as fluorescent probes. The absorption and emission maxima can be influenced by the solvent environment.

Spectral Property	3,3'-Dipropylthiadicarbocyanine Iodide	3,3'-Diethylthiacarbocyanine Iodide
Absorption Max (λ_{max})	651 nm[12]	559 nm (in methanol)
622 nm[5]	557 nm (in methanol)	
500 nm (in DMF, for fluorescence excitation)[4]	560 nm (in methanol)[8]	
Emission Max (λ_{em})	675 nm[12]	575 nm (in methanol)
670 nm[5]	556 nm (in methanol)[8]	
705 nm (in DMF)[4]		
Extinction Coefficient (ϵ)	Not specified	161000 M ⁻¹ cm ⁻¹ at 559.25 nm (in ethanol)[13]

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity and performance of these dyes.

Property	3,3'-Dipropylthiadicarbocyanine Iodide	3,3'-Diethylthiacarbocyanine Iodide
Solubility	DMF: soluble[4]	Chloroform/methanol: 10 mg/mL
DMSO: 2 mg/mL[5]	DMSO: soluble	
Methanol, Ethanol[8]		
Storage	4°C, sealed, away from moisture and light[3]	Room temperature
Keep in dark place, inert atmosphere, room temperature[6]	2-8°C, sealed, away from moisture	
Protect from light and moisture[8]		

Experimental Protocols

While specific experimental conditions can vary, a general protocol for using these dyes to measure membrane potential in bacteria is outlined below.

Determination of Bacterial Membrane Permeability

This protocol is adapted from the general application of 3,3'-dipropylthiacarbocyanine iodide for assessing bacterial membrane permeability.[2]

Materials:

- 3,3'-dipropylthiacarbocyanine iodide stock solution (e.g., 1 mM in DMSO)
- Bacterial cell culture
- Appropriate buffer solution (e.g., PBS)
- Fluorometer or fluorescence microscope

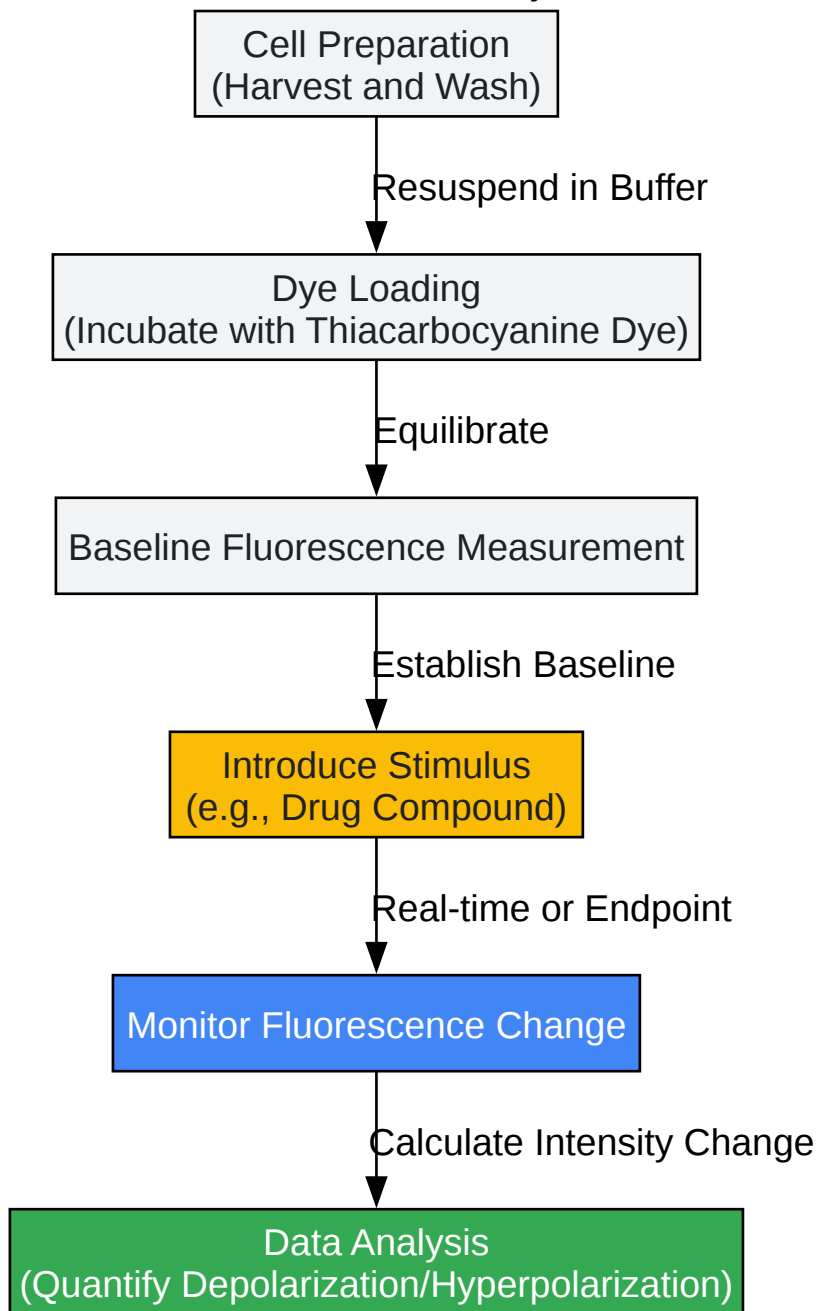
Procedure:

- **Cell Preparation:** Grow bacterial cells to the desired optical density. Harvest the cells by centrifugation and wash with the buffer solution to remove any interfering components from the growth medium. Resuspend the cells in the buffer to a standardized concentration.
- **Dye Loading:** Add the 3,3'-dipropylthiacarbocyanine iodide stock solution to the bacterial cell suspension to a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.
- **Incubation:** Incubate the cell suspension with the dye in the dark for a specific period to allow the dye to partition into the cell membranes and reach a steady state.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a fluorometer or visualize the cells using a fluorescence microscope. The excitation and emission wavelengths should be set according to the spectral properties of the dye in the specific buffer system.
- **Inducing Membrane Potential Changes:** To observe changes in membrane potential, an agent known to alter it (e.g., an ionophore or a drug candidate) can be added to the cell suspension.
- **Monitoring Fluorescence Changes:** Record the fluorescence intensity over time after the addition of the agent. An increase in fluorescence intensity typically indicates membrane depolarization.

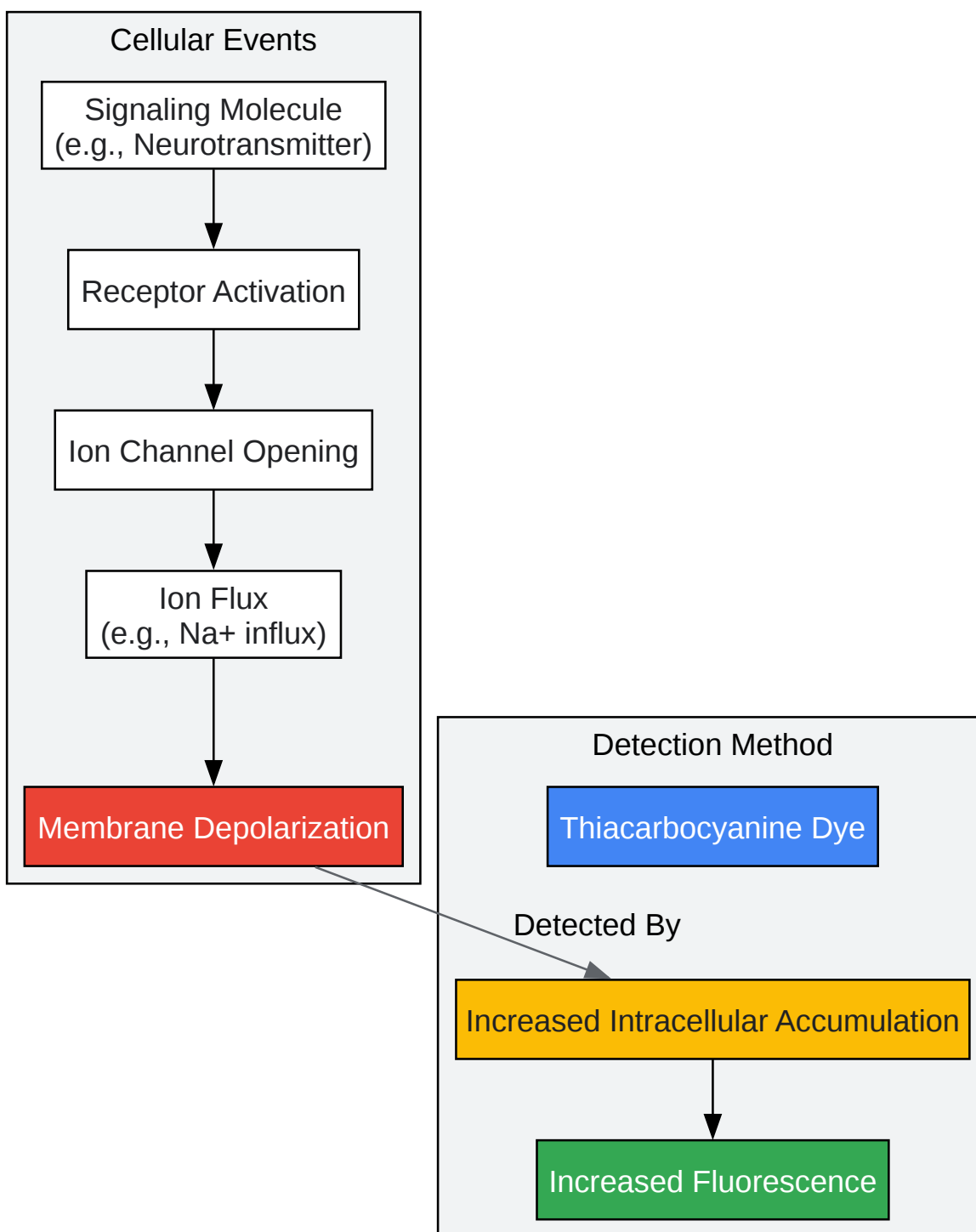
Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for a membrane potential assay using a thiacarbocyanine dye.

Membrane Potential Assay Workflow



Role of Thiocarbocyanine Dye in a Signaling Context

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